3-(1,2-Benzisothiazolyl) ziprasidone
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Overview
Description
3-(1,2-Benzisothiazolyl) ziprasidone is a chemical compound that is an impurity of the high-affinity dopamine, serotonin, and α-adrenergic receptor ligand ziprasidone . It is characterized by the presence of a 1,2-benzisothiazole group attached to the dihydroindol-2-one portion of ziprasidone . This compound is primarily used in research settings to study the properties and effects of ziprasidone and its related impurities.
Preparation Methods
The synthesis of 3-(1,2-Benzisothiazolyl) ziprasidone involves the reaction of 1-(1,2-benzisothiazol-3-yl) piperazine with 5-(2-haloethyl)-6-chloro-oxindole in the presence of a dispersing agent and a base in a solvent . The reaction conditions typically include refluxing the mixture in water with a neutralizing agent such as sodium carbonate . This process can be further optimized for industrial production by adjusting the reaction parameters to increase yield and purity.
Chemical Reactions Analysis
3-(1,2-Benzisothiazolyl) ziprasidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzisothiazole or dihydroindol-2-one moieties.
Scientific Research Applications
3-(1,2-Benzisothiazolyl) ziprasidone is used extensively in scientific research to study the pharmacological properties of ziprasidone and its impurities . It is particularly valuable in proteomics research, where it helps in understanding the interactions of ziprasidone with various receptors and enzymes . Additionally, this compound is used in the development of analytical methods for the detection and quantification of ziprasidone impurities in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 3-(1,2-Benzisothiazolyl) ziprasidone is closely related to that of ziprasidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism is believed to contribute to its antipsychotic effects by modulating neurotransmitter activity in the brain . The compound also interacts with other serotonin receptors, such as 5-HT1A and 5-HT2C, which may enhance its therapeutic effects and reduce side effects .
Comparison with Similar Compounds
3-(1,2-Benzisothiazolyl) ziprasidone is similar to other benzisothiazole derivatives, such as 1,2-benzisothiazol-3-ylcarboxylic acid and its esters . These compounds share the benzisothiazole core structure but differ in their substituents and pharmacological properties. Compared to other benzisothiazole derivatives, this compound is unique in its specific interaction with dopamine and serotonin receptors, making it particularly valuable in antipsychotic research .
Properties
IUPAC Name |
3-(1,2-benzothiazol-3-yl)-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN5OS2/c29-21-16-22-20(25(28(35)30-22)26-18-5-1-3-7-23(18)36-31-26)15-17(21)9-10-33-11-13-34(14-12-33)27-19-6-2-4-8-24(19)37-32-27/h1-8,15-16,25H,9-14H2,(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWHMDQKVMOIAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4=NSC5=CC=CC=C54)C6=NSC7=CC=CC=C76 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-04-4 |
Source
|
Record name | 3-(1,2-Benzisothiazolyl) ziprasidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,2-BENZISOTHIAZOLYL) ZIPRASIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP8WE8Q7IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.